Home > Products > Screening Compounds P97393 > 4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide -

4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Catalog Number: EVT-5534245
CAS Number:
Molecular Formula: C24H27Cl2N3O5S
Molecular Weight: 540.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Compounds with similar structures to the one you provided, particularly those containing a pyrrole core, are often explored for their potential as enzyme inhibitors [, ]. For example, paper [] discusses pyrrole derivatives as endothelial lipase (EL) inhibitors.
  • Organic Synthesis: The synthesis of heterocyclic compounds like substituted pyrroles and their derivatives is a significant area of research in organic chemistry [, ]. Understanding the synthetic routes to these compounds is crucial for exploring their potential applications.
  • Pharmacology: Papers [, , , ] highlight the pharmacological potential of similar compounds, particularly their activity as enzyme inhibitors and their interactions with biological targets. These studies often involve evaluating the compounds' effects on specific enzymes or receptors.
  • Computational Chemistry: Molecular docking studies, as exemplified in paper [], play a crucial role in understanding how these compounds interact with their biological targets at the molecular level. These studies can provide valuable insights into the structure-activity relationships of these compounds.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

    Compound Description: This compound was identified as a potent and reversible inhibitor of Endothelial Lipase (EL) with an IC50 of 61 nM. It also exhibited inhibitory activity against EL using HDL as a substrate (ELHDL IC50 = 454 nM). The compound displayed selectivity for EL over Lipoprotein Lipase (LPL) but was not selective against Hepatic Lipase (HL).

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

    Compound Description: This compound was identified as a potent inhibitor of EL with an IC50 of 41 nM. It also showed inhibitory activity against EL using HDL as a substrate (ELHDL IC50 = 1760 nM). Similar to compound 5, it demonstrated selectivity for EL over LPL but not HL.

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

    Compound Description: This compound was developed through optimization of compound 6a and exhibited improved pharmacokinetic properties. It inhibited EL with an IC50 of 148 nM and demonstrated activity against EL using HDL as a substrate (ELHDL IC50 = 218 nM).

Properties

Product Name

4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

IUPAC Name

4-[(E)-[2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

Molecular Formula

C24H27Cl2N3O5S

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C24H27Cl2N3O5S/c1-27(2)12-5-13-29-21(16-8-11-18(25)19(26)14-16)20(23(31)24(29)32)22(30)15-6-9-17(10-7-15)35(33,34)28(3)4/h6-11,14,21,30H,5,12-13H2,1-4H3/b22-20+

InChI Key

OGAQZAAVQMPDRZ-LSDHQDQOSA-N

SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N(C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.